molecular formula C16H19NO3 B1609965 benzyl 2-isopropyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate CAS No. 248919-73-5

benzyl 2-isopropyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

Cat. No. B1609965
M. Wt: 273.33 g/mol
InChI Key: BSLWZNQANNVSBF-UHFFFAOYSA-N
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Description

Benzyl 2-isopropyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (BIDPC) is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. BIDPC is a dihydropyridine derivative that is synthesized through a multistep process involving several reagents and catalysts.

Mechanism Of Action

The mechanism of action of benzyl 2-isopropyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is not fully understood, but it is believed to involve the inhibition of calcium influx into cells, which can lead to vasodilation and a decrease in blood pressure. benzyl 2-isopropyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate has also been shown to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects.

Biochemical And Physiological Effects

Benzyl 2-isopropyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate has been shown to exhibit antihypertensive, anti-inflammatory, and antioxidant effects in various in vitro and in vivo studies. In animal models, benzyl 2-isopropyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate has been shown to decrease blood pressure, reduce inflammation, and protect against oxidative stress. benzyl 2-isopropyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate has also been shown to exhibit neuroprotective effects in animal models of Parkinson's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of benzyl 2-isopropyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is its versatility as a building block for the synthesis of various organic materials. benzyl 2-isopropyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is also relatively easy to synthesize, making it a cost-effective starting material for various organic synthesis applications. However, one of the limitations of benzyl 2-isopropyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is its limited solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are several future directions for the study of benzyl 2-isopropyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, including its potential applications in drug discovery, material science, and organic synthesis. In drug discovery, benzyl 2-isopropyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate could be further studied for its potential as an antihypertensive and neuroprotective agent. In material science, benzyl 2-isopropyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate could be used as a building block for the synthesis of various organic materials with unique properties. In organic synthesis, benzyl 2-isopropyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate could be further explored as a starting material for the synthesis of various heterocyclic compounds with potential biological activity.

Scientific Research Applications

Benzyl 2-isopropyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, benzyl 2-isopropyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate has been shown to exhibit antihypertensive, anti-inflammatory, and antioxidant properties. In material science, benzyl 2-isopropyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate has been used as a building block for the synthesis of various organic materials, such as polymers and dendrimers. In organic synthesis, benzyl 2-isopropyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate has been used as a starting material for the synthesis of various heterocyclic compounds.

properties

IUPAC Name

benzyl 4-oxo-2-propan-2-yl-2,3-dihydropyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-12(2)15-10-14(18)8-9-17(15)16(19)20-11-13-6-4-3-5-7-13/h3-9,12,15H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLWZNQANNVSBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(=O)C=CN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70446557
Record name Benzyl 4-oxo-2-(propan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl 2-isopropyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

CAS RN

248919-73-5
Record name Phenylmethyl 3,4-dihydro-2-(1-methylethyl)-4-oxo-1(2H)-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=248919-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 4-oxo-2-(propan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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